molecular formula C16H18O3 B5111666 1-methoxy-3-(3-phenoxypropoxy)benzene

1-methoxy-3-(3-phenoxypropoxy)benzene

Cat. No.: B5111666
M. Wt: 258.31 g/mol
InChI Key: KTBJFGAYAGVUCX-UHFFFAOYSA-N
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Description

1-Methoxy-3-(3-phenoxypropoxy)benzene is a substituted aromatic ether characterized by a methoxy group (-OCH₃) at the 1-position and a phenoxypropoxy chain (-O-(CH₂)₃-O-C₆H₅) at the 3-position of the benzene ring.

Properties

IUPAC Name

1-methoxy-3-(3-phenoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-17-15-9-5-10-16(13-15)19-12-6-11-18-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBJFGAYAGVUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Alkyl/Aryl Substituents

Compound Name Substituents Synthesis Method Yield Physical State Key Data (NMR δ, ppm) Reference
1-Methoxy-3-(1-phenylethyl)benzene -OCH₃, -CH₂CH(C₆H₅) InBr₃-catalyzed transfer-hydrogenation 74% Pale-yellow liquid $^{13}$C: 157.0, 127.2, 55.6
1-Methoxy-3-(3-methylpentan-3-yl)benzene -OCH₃, -C(CH₃)₂CH₂CH₂CH₃ Method A (tert-alkylation) 95% Not reported $^{13}$C: 21.0 (methyl)
1-Methoxy-3-((3-methylbenzyl)oxy)benzene -OCH₃, -OCH₂(3-CH₃-C₆H₄) Palladium-catalyzed coupling 91% Light yellow oil $^1$H: 7.36–7.13 (m, aromatic)

Key Observations :

  • Steric Effects : Bulky substituents like tert-pentyl (3-methylpentan-3-yl) require high-yield tert-alkylation methods (95%), whereas phenylethyl groups are accessible via transfer-hydrogenation .
  • Electronic Effects : Benzyloxy substituents (e.g., 3-methylbenzyl) enhance electron density on the ring, reflected in upfield NMR shifts (δ 7.36–7.13) compared to nitro analogs .

Analogs with Electron-Withdrawing Groups

Compound Name Substituents Synthesis Method Yield Physical State Key Data (NMR δ, ppm) Reference
1-Methoxy-3-(nitro(p-tolyl)methyl)benzene -OCH₃, -CH(NO₂)(4-CH₃-C₆H₄) Pd-catalyzed α-arylation 86% Pale yellow oil $^1$H: 2.41 (s, CH₃)
1-Methoxy-3-(trifluoromethyl)benzene -OCH₃, -CF₃ Not specified N/A Not reported Reactivity: CF₃ reduces to -CH₂F

Key Observations :

  • Nitro Groups : Nitro-substituted analogs exhibit lower yields (57–86%) due to competing side reactions in palladium-catalyzed systems .
  • Trifluoromethyl Groups : The -CF₃ group is resistant to oxidation but can be reduced to -CH₂F under specific conditions, offering tunable reactivity .

Alkenyl and Propargyl Derivatives

Compound Name Substituents Synthesis Method Yield Physical State Key Data (NMR δ, ppm) Reference
(E)-1-Methoxy-3-(prop-1-en-1-yl)benzene -OCH₃, -CH=CHCH₃ Ni-catalyzed alkenylation Trace Not reported $^1$H: 6.39 (dd, J=15.7 Hz)
1-Methoxy-3-[3-(2-propenyloxy)-1-propynyl]benzene -OCH₃, -C≡C-CH₂OCH₂CH=CH₂ Multi-step coupling N/A Not reported Molecular Weight: 202.25 g/mol

Key Observations :

  • Alkenyl Groups : Double bonds (e.g., prop-1-en-1-yl) introduce geometric isomerism (E/Z), complicating synthesis but enabling applications in photoresponsive materials .
  • Propargyl Groups : Terminal alkynes (e.g., propynyl) are versatile intermediates for click chemistry, though synthetic routes are less optimized .

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